molecular formula C7H11Br2N3 B6361743 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole CAS No. 1240571-46-3

3,5-Dibromo-1-pentyl-1H-1,2,4-triazole

Cat. No.: B6361743
CAS No.: 1240571-46-3
M. Wt: 296.99 g/mol
InChI Key: SIUUJYLTZUKHIN-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-pentyl-1H-1,2,4-triazole: is an organic compound belonging to the class of triazoles. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the triazole ring and a pentyl group attached to the nitrogen atom. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole typically involves the bromination of 1-pentyl-1H-1,2,4-triazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atoms.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or ethanol.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 3,5-diazido-1-pentyl-1H-1,2,4-triazole, 3,5-dithiolate-1-pentyl-1H-1,2,4-triazole, etc.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Debrominated triazole derivatives.

Scientific Research Applications

Chemistry: 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials and catalysts.

Biology: In biological research, this compound is used to study the effects of brominated triazoles on biological systems. It can be used as a probe to investigate enzyme activities and protein interactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and the triazole ring play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The pentyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the pentyl group, making it less lipophilic.

    3,5-Dimethyl-1H-1,2,4-triazole: Contains methyl groups instead of bromine atoms, leading to different reactivity and applications.

    3-Chloro-1-methyl-1H-1,2,4-triazole: Contains a chlorine atom and a methyl group, exhibiting different chemical properties.

Uniqueness: 3,5-Dibromo-1-pentyl-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and a pentyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dibromo-1-pentyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br2N3/c1-2-3-4-5-12-7(9)10-6(8)11-12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUUJYLTZUKHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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